2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the trifluoromethoxymethyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of 2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid can be achieved through several routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines under mild conditions. This reaction typically employs solvents like ethanol and catalysts such as silver or copper to facilitate the formation of the pyrazole ring . Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the trifluoromethoxymethyl group enhances its binding affinity to target proteins, leading to increased efficacy .
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
2-Methyl-2H-pyrazole-3-carboxylic acid: This compound lacks the trifluoromethoxymethyl group, resulting in different chemical properties and reactivity.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another similar compound with variations in the substitution pattern on the pyrazole ring
The unique presence of the trifluoromethoxymethyl group in this compound distinguishes it from other pyrazole derivatives, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7F3N2O3 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(6(13)14)2-4(11-12)3-15-7(8,9)10/h2H,3H2,1H3,(H,13,14) |
InChI Key |
CXJRSTKGUCSXKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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